molecular formula C9H14N2S B2358818 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 867285-14-1

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B2358818
CAS RN: 867285-14-1
M. Wt: 182.29
InChI Key: QPCCZQZWCFTCOU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound that has been studied for its potential applications in scientific research. This compound, also known as DMBT, has been found to have interesting properties that make it useful in various fields of study.

Scientific Research Applications

Anticancer Activity

A significant application of 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives is in the field of cancer research. A study synthesized novel heterocycles including this compound and tested their in-vitro anticancer activity against 60 human cancer cell lines. Several compounds exhibited remarkable activity against different cancer lines, highlighting their potential in cancer treatment research (Waghmare et al., 2013).

Synthesis and Structural Analysis

The compound has been the focus of synthesis and structural analysis. For instance, the synthesis and characterization of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2- amine was performed, confirmed by various spectral analyses. These studies provide foundational knowledge for further applications in various fields (عبدالله محمد عسيري et al., 2010).

Corrosion Resistance

The compound's derivatives have been studied for their corrosion inhibition efficiency. One study found that a derivative of 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibited high corrosion inhibition efficiency, highlighting its potential for protecting metals against corrosion in acidic environments (Salarvand et al., 2017).

properties

IUPAC Name

4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-9(2)5-3-4-6-7(9)11-8(10)12-6/h3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCZQZWCFTCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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